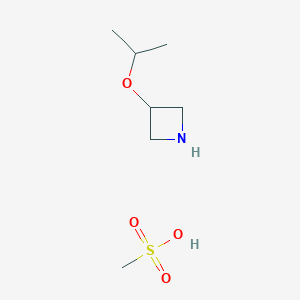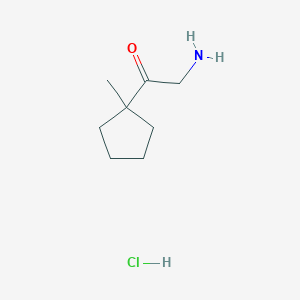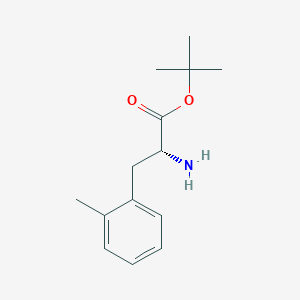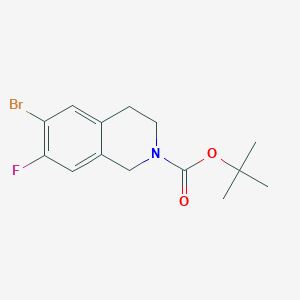![molecular formula C8H18OSi B6602571 [1-(trimethylsilyl)cyclobutyl]methanol CAS No. 97592-21-7](/img/structure/B6602571.png)
[1-(trimethylsilyl)cyclobutyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Trimethylsilyl)cyclobutyl]methanol: is an organic compound with the molecular formula C8H18OSi and a molecular weight of 158.31 g/mol. This compound features a cyclobutyl ring substituted with a trimethylsilyl group and a methanol group, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trimethylsilyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: [1-(Trimethylsilyl)cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used.
Major Products Formed:
Oxidation: Formation of cyclobutyl ketone or aldehyde.
Reduction: Formation of cyclobutylmethane.
Substitution: Formation of various substituted cyclobutyl derivatives.
科学研究应用
Chemistry: [1-(Trimethylsilyl)cyclobutyl]methanol is used as a building block in organic synthesis.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, compounds with similar structures are often investigated for their potential biological activity. The trimethylsilyl group can enhance the lipophilicity and membrane permeability of molecules, which may be beneficial in drug design.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products, such as increased stability and reactivity.
作用机制
The mechanism of action of [1-(trimethylsilyl)cyclobutyl]methanol is primarily related to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the trimethylsilyl group can act as a protecting group or enhance the compound’s lipophilicity. The cyclobutyl ring can introduce strain into the molecule, which can influence its reactivity and stability .
相似化合物的比较
[1-(Trimethylsilyl)cyclobutyl]methanamine: Similar structure with an amine group instead of a hydroxyl group.
Cyclobutylmethanol: Lacks the trimethylsilyl group, making it less lipophilic and potentially less reactive.
Trimethylsilylcyclobutane: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding and nucleophilic reactions.
Uniqueness: [1-(Trimethylsilyl)cyclobutyl]methanol is unique due to the presence of both the trimethylsilyl and hydroxyl groups on a cyclobutyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity, reactivity, and the ability to act as a versatile building block in organic synthesis.
属性
IUPAC Name |
(1-trimethylsilylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWKPUJDFDSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B6602499.png)

![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)


![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)
![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)
